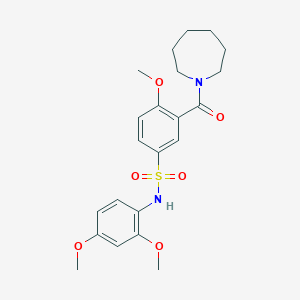![molecular formula C21H25ClN2OS B12480845 2-(4-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12480845.png)
2-(4-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylbutan-2-yl group, and a thia-diazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such complex organic compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
5-(4-chlorophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-6-(furan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5,10,12-hexaene
- 12-chloro-7-(4-chlorophenyl)-4-(naphthalen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0(2),6]trideca-1(9),4,10,12-tetraene
Uniqueness
5-(4-chlorophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN2OS |
|---|---|
Molecular Weight |
389.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-(2-methylbutan-2-yl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25ClN2OS/c1-4-21(2,3)13-7-10-15-16(11-13)26-20-17(15)19(25)23-18(24-20)12-5-8-14(22)9-6-12/h5-6,8-9,13,18,24H,4,7,10-11H2,1-3H3,(H,23,25) |
InChI Key |
JJOQQUHOYUYFKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12480775.png)
![Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480781.png)
![10-(1H-imidazol-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12480789.png)
![3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B12480792.png)

![1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione](/img/structure/B12480807.png)
![2-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12480815.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one](/img/structure/B12480817.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12480818.png)
![4-(5-bromothiophen-2-yl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12480826.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B12480827.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B12480850.png)

